

# In Vitro Activity of Ceftolozane/Tazobactam Against ESBL-Producing Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceftolozane |           |
| Cat. No.:            | B606591     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae represent a significant global health threat due to their resistance to many commonly used  $\beta$ -lactam antibiotics. This technical guide provides an in-depth analysis of the in vitro activity of **ceftolozane**/tazobactam, a novel cephalosporin/ $\beta$ -lactamase inhibitor combination, against these challenging pathogens. **Ceftolozane**, a potent anti-pseudomonal cephalosporin, is inherently vulnerable to ESBLs.[1] [2] The addition of tazobactam, a well-established  $\beta$ -lactamase inhibitor, protects **ceftolozane** from degradation by most class A and some class C  $\beta$ -lactamases, thereby restoring its activity against many ESBL-producing strains.[3][4] This document summarizes key quantitative data from multiple studies, details the experimental protocols for assessing antimicrobial susceptibility, and provides visual representations of the mechanism of action and experimental workflows.

# **Quantitative Assessment of In Vitro Activity**

The in vitro efficacy of **ceftolozane**/tazobactam against ESBL-producing Enterobacteriaceae has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.



# **Activity Against Escherichia coli**

**Ceftolozane**/tazobactam demonstrates potent activity against ESBL-producing E. coli. A global meta-analysis reported pooled MIC50 and MIC90 values of 0.5  $\mu$ g/mL and 2  $\mu$ g/mL, respectively, with an overall susceptibility rate of 91.3%.[3] Another study focusing on isolates from Spanish medical centers found MIC50/90 values of 0.5/1 mg/L for ESBL-phenotype E. coli.

| Study<br>Reference          | Isolate<br>Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility<br>(%) |
|-----------------------------|----------------------|--------------|--------------|-----------------------|
| Global Meta-<br>analysis    | ESBL-producing       | 0.5          | 2            | 91.3                  |
| CENIT Study<br>(Spain)      | ESBL phenotype       | 0.5          | 1            | -                     |
| SMART 2016-<br>2019 (China) | ESBL-producing       | -            | -            | 89.3                  |

Table 1: In Vitro Activity of **Ceftolozane**/Tazobactam against ESBL-Producing E. coli

# **Activity Against Klebsiella pneumoniae**

The activity of **ceftolozane**/tazobactam against ESBL-producing Klebsiella pneumoniae is more variable and generally lower than against E. coli. The same global meta-analysis reported pooled MIC50 and MIC90 values of 1  $\mu$ g/mL and 32  $\mu$ g/mL, respectively, with a pooled susceptibility of 65.6%. The CENIT study found higher MIC50/90 values of 4/16 mg/L for ESBL-phenotype Klebsiella spp. This reduced activity can be attributed to the presence of different ESBL variants, such as SHV-5 and CTX-M-15, which are less effectively inhibited by tazobactam.



| Study<br>Reference          | Isolate<br>Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility<br>(%) |
|-----------------------------|----------------------|--------------|--------------|-----------------------|
| Global Meta-<br>analysis    | ESBL-producing       | 1            | 32           | 65.6                  |
| CENIT Study<br>(Spain)      | ESBL phenotype       | 4            | 16           | -                     |
| SMART 2016-<br>2019 (China) | ESBL-producing       | -            | -            | 68.0                  |

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against ESBL-Producing K. pneumoniae

# **Activity Against Other Enterobacteriaceae**

**Ceftolozane**/tazobactam also demonstrates activity against other ESBL-producing Enterobacteriaceae. One study reported that for ESBL-producing Enterobacter cloacae, the 50th and 90th percentile concentrations of tazobactam required to reduce the **ceftolozane** MIC to 8 mg/L were 0.5 and 4 mg/L, respectively. In a study of Enterobacter cloacae complex clinical isolates, 67% of ESBL-producing strains were susceptible to **ceftolozane**/tazobactam.

| Organism                     | Study Reference                                                             | Key Findings |
|------------------------------|-----------------------------------------------------------------------------|--------------|
| Enterobacter cloacae         | 90% of isolates had a ceftolozane MIC of ≤4 mg/L with 4 mg/L of tazobactam. |              |
| Enterobacter cloacae complex | 67% of ESBL-producing isolates were susceptible.                            |              |
| Citrobacter freundii         | Included in a study showing overall good activity of the combination.       |              |

Table 3: In Vitro Activity of **Ceftolozane**/Tazobactam against Other ESBL-Producing Enterobacteriaceae



# **Experimental Protocols**

Standardized methodologies are crucial for the accurate determination of antimicrobial susceptibility. The most common methods are broth microdilution and disk diffusion, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### **Broth Microdilution for MIC Determination**

Broth microdilution is the reference method for determining the MIC of an antimicrobial agent.

#### Protocol:

- Inoculum Preparation: A standardized inoculum of the test organism is prepared. This
  typically involves suspending isolated colonies in a sterile broth or saline to a turbidity
  equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup>
  CFU/mL for E. coli.
- Panel Preparation: Serial two-fold dilutions of ceftolozane, with a fixed concentration of tazobactam (typically 4 mg/L), are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading Results: The MIC is determined as the lowest concentration of ceftolozane that completely inhibits visible bacterial growth.
- Quality Control: Reference strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

# **Phenotypic Confirmation of ESBL Production**

Phenotypic confirmation of ESBL production is essential for classifying bacterial isolates.

Protocol:



- Initial Screening: Isolates showing elevated MICs to third-generation cephalosporins (e.g., ceftazidime, cefotaxime, or ceftriaxone >1 mg/L) are screened for potential ESBL production.
- Confirmatory Test: The MIC of a third-generation cephalosporin is determined both alone and
  in combination with a β-lactamase inhibitor (e.g., clavulanic acid). A significant reduction in
  the MIC (e.g., a decrease of ≥3 two-fold dilutions) in the presence of the inhibitor confirms
  ESBL production. For Enterobacterales where chromosomal AmpC β-lactamase is common,
  cefepime with and without clavulanic acid can be used for confirmation.

# Visualizations Mechanism of Action of Ceftolozane/Tazobactam









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro Activity of Ceftolozane Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Ceftolozane Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global evaluation of the antibacterial activity of Ceftolozane/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Activity of Ceftolozane/Tazobactam Against ESBL-Producing Enterobacteriaceae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#in-vitro-activity-of-ceftolozane-against-esbl-producing-enterobacteriaceae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com